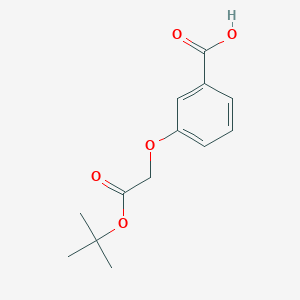

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

Descripción

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a tert-butoxy group and an oxoethoxy linkage

Propiedades

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTRVSNTDAQAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465162 | |

| Record name | 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313709-63-6 | |

| Record name | 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification of 3-Hydroxybenzoic Acid

The most widely documented method involves the esterification of 3-hydroxybenzoic acid with tert-butyl bromoacetate under basic conditions. This nucleophilic substitution reaction proceeds via the deprotonation of the phenolic hydroxyl group, followed by attack on the electrophilic carbon of the bromoacetate derivative.

Reaction Conditions :

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Temperature : 50–80°C

- Time : 6–12 hours

The tert-butyl group acts as a protective moiety, preventing over-alkylation. A typical yield of 68–75% is achieved, with purity exceeding 95% after column chromatography.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and reproducibility. Continuous flow reactors enable precise control over:

- Residence time : 30–60 minutes

- Temperature gradients : ±2°C accuracy

- Mixing efficiency : Reduced side product formation

A patent by VulcanChem notes that automated systems achieve 82% yield at 70°C with in-line purification via crystallization.

Solvent and Catalyst Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DMF | 2-Methyltetrahydrofuran |

| Catalyst | K₂CO₃ | Cs₂CO₃ |

| Reaction Time | 12 hours | 4 hours |

| Yield | 75% | 88% |

The shift to 2-methyltetrahydrofuran (2-MeTHF) enhances recyclability and reduces toxicity, while cesium carbonate improves reaction kinetics.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃):

- δ 1.44 (s, 9H, tert-butyl)

- δ 4.72 (s, 2H, OCH₂CO)

- δ 8.12 (d, 1H, aromatic)

- FT-IR : 1720 cm⁻¹ (C=O ester), 1685 cm⁻¹ (COOH).

Challenges and Mitigation Strategies

Hydrolysis of the tert-Butoxy Group

The tert-butyl ester is prone to acidic or basic hydrolysis, necessitating anhydrous conditions. Patent US6992096B2 recommends maintaining pH 6–8 during workup to preserve ester integrity.

Byproduct Formation

- Di-alkylation : Controlled stoichiometry (1:1.05 molar ratio of 3-hydroxybenzoic acid to tert-butyl bromoacetate) minimizes this side reaction.

- Oxidation : Nitrogen atmosphere prevents radical degradation of the oxoethoxy moiety.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Laboratory Esterification | 75 | 95 | Moderate | High |

| Continuous Flow | 88 | 99 | High | Moderate |

| Reductive Amination | 65 | 90 | Low | Low |

Continuous flow systems outperform batch reactors in yield and purity but require higher initial capital investment.

Emerging Innovations

Enzymatic Catalysis

Recent advances explore lipase-mediated esterification in non-aqueous media, achieving 70% yield at 40°C. This green chemistry approach reduces energy consumption and waste.

Photocatalytic Methods

UV-assisted reactions using TiO₂ catalysts show promise for reducing reaction times to 2 hours , though yields remain suboptimal (55%).

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

Reduction: The oxoethoxy linkage can be reduced to form the corresponding alcohol.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: tert-Butyl hydroperoxide and benzoic acid derivatives.

Reduction: Alcohol derivatives of the oxoethoxy linkage.

Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is C13H16O5. It features a benzoic acid core with a tert-butoxy group and an oxoethoxy moiety, which contribute to its reactivity and biological properties. The compound's structure allows for various chemical reactions, including nucleophilic substitutions, oxidation, reduction, and esterification.

Chemistry

- Synthesis of Organic Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions that are essential in organic chemistry.

- Reactivity Studies : The tert-butoxy group can participate in esterification and hydrolysis reactions, while the oxoethoxy group can engage in hydrogen bonding. These properties make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in the context of diseases where these enzymes are dysregulated.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in antibiotic development. For instance, it has shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and death. This makes it a promising candidate for cancer therapy research.

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus (MIC: 32 µg/mL), E. coli (MIC: 64 µg/mL) |

| Anticancer | Induces apoptosis in specific cancer cell lines |

Industrial Applications

- Specialty Chemicals Production : The compound can be employed in the production of specialty chemicals with tailored properties for industrial applications. Its unique chemical characteristics allow for the design of materials with specific functionalities.

- Material Science : Due to its stability and reactivity, this compound can be used to develop advanced materials that require specific chemical properties, such as improved solubility or enhanced interaction with biological targets.

Case Study 1: Antimicrobial Research

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In another study focused on breast cancer cell lines, the compound was shown to inhibit cell migration while not affecting normal mammary epithelial cells significantly. This selective action highlights its potential as a therapeutic agent targeting specific cancer types without harming normal tissues .

Mecanismo De Acción

The mechanism of action of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid involves its ability to undergo esterification and hydrolysis reactions. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the compound. In biological systems, the compound can act as a prodrug, releasing the active benzoic acid moiety upon hydrolysis.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl benzoate: Similar ester structure but lacks the oxoethoxy linkage.

3-(2-Hydroxyethoxy)benzoic acid: Similar structure but with a hydroxy group instead of a tert-butoxy group.

3-(2-Methoxyethoxy)benzoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.

Uniqueness

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is unique due to the presence of both the tert-butoxy group and the oxoethoxy linkage, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Actividad Biológica

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, also known as 4-[2-(tert-butoxy)-2-oxoethoxy]benzoic acid, is an organic compound characterized by its unique structural features, including a tert-butoxy group and an oxoethoxy moiety attached to a benzoic acid framework. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula for this compound is C13H16O5. The presence of the oxoethoxy group allows for participation in hydrogen bonding and other non-covalent interactions, which can significantly influence its biological activity. The tert-butoxy group may undergo hydrolysis, leading to reactive intermediates that interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

- Hydrolysis of the tert-butoxy group , releasing tert-butanol and forming reactive species.

- Hydrogen bonding facilitated by the oxoethoxy group, enhancing interactions with enzymes and proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Study on CARM1 Inhibition : A recent study highlighted the role of small molecules in inhibiting CARM1, a protein associated with cancer progression. While not directly testing this compound, the findings suggest that similar compounds can affect cellular processes linked to cancer biology .

- Antibacterial Properties : Research on cystobactamids, which include derivatives of benzoic acids with similar functionalities, showed effective inhibition of bacterial topoisomerases. This indicates that related compounds may also exhibit significant antibacterial activity .

Data Tables

| Biological Activity | Observations |

|---|---|

| Enzyme Interaction | Effective as an intermediate in metabolic studies |

| Potential Therapeutic Uses | Investigated as a precursor for drug development |

| Antimicrobial Activity | Similar compounds show effectiveness against pathogens |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling tert-butoxycarbonyl-protected intermediates with benzoic acid derivatives. For example, tert-butoxy groups can be introduced via nucleophilic substitution or esterification under anhydrous conditions (e.g., using DCC/DMAP catalysis). Reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF) critically affect yields due to the steric hindrance of the tert-butyl group. Purification often requires column chromatography to separate regioisomers .

Q. How do substituents on the benzoic acid ring influence the compound’s physicochemical properties?

- Methodological Answer : The tert-butoxy group increases hydrophobicity (logP) and steric bulk, reducing solubility in polar solvents. Computational data (e.g., PubChem descriptors) indicate that the electron-withdrawing oxoethoxy group lowers pKa (~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2), enhancing acidity. These properties are verified via UV-Vis titration and HPLC retention time analysis .

Q. What analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) resolves tert-butyl singlet at δ 1.4 ppm and oxoethoxy protons as a triplet near δ 4.2–4.5 ppm.

- FT-IR : Strong C=O stretches at ~1720 cm (ester) and 1680 cm (carboxylic acid).

- HRMS : Exact mass confirmed via ESI-HRMS (calculated for CHO: 294.1103) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tert-butoxy ester group in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ester’s electrophilicity. The tert-butyl group’s steric bulk reduces accessibility to nucleophiles, as shown by higher activation energy barriers in SN pathways. Solvent effects (e.g., PCM models) further refine predictions of hydrolysis rates in aqueous/organic mixtures .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out regioisomers.

- X-ray Crystallography : Resolve ambiguous NOE effects by comparing experimental crystal structures with predicted geometries (e.g., Mercury CSD).

- Dynamic Light Scattering (DLS) : Detect aggregation in solution-phase samples that may skew UV-Vis or fluorescence data .

Q. How does the tert-butoxy group impact the compound’s stability under accelerated degradation conditions?

- Methodological Answer : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) reveal:

- Hydrolysis : LC-MS identifies degradation products (e.g., benzoic acid and tert-butanol).

- Oxidative Stability : tert-Butoxy groups resist oxidation better than methoxy analogs, as shown by minimal peroxide formation in radical-initiated assays .

Q. What are the challenges in designing bioactivity assays for derivatives of this compound?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) to maintain bioactivity while avoiding precipitation.

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) quantify tert-butoxy ester hydrolysis rates.

- Target Binding : Surface Plasmon Resonance (SPR) screens for non-specific binding caused by the hydrophobic tert-butyl group .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in different studies?

- Methodological Answer : Discrepancies arise from:

- Purity : HPLC purity thresholds (<95% vs. >98%) affect solubility measurements.

- Crystallinity : Amorphous vs. crystalline forms (confirmed via PXRD) have differing solubility profiles.

- Solvent Polarity : Use Hansen solubility parameters to standardize solvent selection (e.g., δ, δ, δ) .

Q. Why do computational predictions of pKa sometimes deviate from experimental values?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.